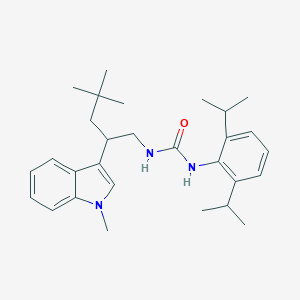
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(4,4-dimethyl-2-(1-methyl-1H-indol-3-yl)pentyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(4,4-dimethyl-2-(1-methyl-1H-indol-3-yl)pentyl)urea, also known as BAY 43-9006, is a synthetic molecule that has shown promising results in scientific research applications.
Mécanisme D'action
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(4,4-dimethyl-2-(1-methyl-1H-indol-3-yl)pentyl)urea 43-9006 acts by inhibiting the activity of several kinases, including Raf-1, B-Raf, and VEGFR-2. By inhibiting these kinases, N-(2,6-Bis(1-methylethyl)phenyl)-N'-(4,4-dimethyl-2-(1-methyl-1H-indol-3-yl)pentyl)urea 43-9006 disrupts the signaling pathways that promote cancer cell proliferation and angiogenesis. This results in the inhibition of tumor growth and angiogenesis.
Biochemical and Physiological Effects:
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(4,4-dimethyl-2-(1-methyl-1H-indol-3-yl)pentyl)urea 43-9006 has been shown to have several biochemical and physiological effects. It has been shown to inhibit tumor growth in various animal models of cancer. It has also been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. In addition, N-(2,6-Bis(1-methylethyl)phenyl)-N'-(4,4-dimethyl-2-(1-methyl-1H-indol-3-yl)pentyl)urea 43-9006 has been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2,6-Bis(1-methylethyl)phenyl)-N'-(4,4-dimethyl-2-(1-methyl-1H-indol-3-yl)pentyl)urea 43-9006 in lab experiments is its specificity for several kinases. This allows researchers to study the effects of inhibiting these kinases on cancer cell proliferation and angiogenesis. However, one of the limitations of using N-(2,6-Bis(1-methylethyl)phenyl)-N'-(4,4-dimethyl-2-(1-methyl-1H-indol-3-yl)pentyl)urea 43-9006 is its potential toxicity. Studies have shown that N-(2,6-Bis(1-methylethyl)phenyl)-N'-(4,4-dimethyl-2-(1-methyl-1H-indol-3-yl)pentyl)urea 43-9006 can cause liver damage in some patients.
Orientations Futures
For N-(2,6-Bis(1-methylethyl)phenyl)-N'-(4,4-dimethyl-2-(1-methyl-1H-indol-3-yl)pentyl)urea 43-9006 include the development of analogs, combination therapy, and the treatment of other diseases.
Méthodes De Synthèse
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(4,4-dimethyl-2-(1-methyl-1H-indol-3-yl)pentyl)urea 43-9006 can be synthesized through a multistep process involving the reaction of 2,6-diisopropylaniline with 4,4-dimethyl-2-(1-methyl-1H-indol-3-yl)pentan-3-one. The resulting product is then treated with urea to yield N-(2,6-Bis(1-methylethyl)phenyl)-N'-(4,4-dimethyl-2-(1-methyl-1H-indol-3-yl)pentyl)urea 43-9006. The synthesis method has been optimized to produce high yields and purity of the compound.
Applications De Recherche Scientifique
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(4,4-dimethyl-2-(1-methyl-1H-indol-3-yl)pentyl)urea 43-9006 has been extensively studied for its anti-cancer properties. It has been shown to inhibit the activity of several kinases, including Raf-1, B-Raf, and VEGFR-2, which are involved in cancer cell proliferation and angiogenesis. This makes N-(2,6-Bis(1-methylethyl)phenyl)-N'-(4,4-dimethyl-2-(1-methyl-1H-indol-3-yl)pentyl)urea 43-9006 a potential candidate for cancer therapy.
Propriétés
Numéro CAS |
145131-40-4 |
|---|---|
Nom du produit |
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(4,4-dimethyl-2-(1-methyl-1H-indol-3-yl)pentyl)urea |
Formule moléculaire |
C29H41N3O |
Poids moléculaire |
447.7 g/mol |
Nom IUPAC |
1-[4,4-dimethyl-2-(1-methylindol-3-yl)pentyl]-3-[2,6-di(propan-2-yl)phenyl]urea |
InChI |
InChI=1S/C29H41N3O/c1-19(2)22-13-11-14-23(20(3)4)27(22)31-28(33)30-17-21(16-29(5,6)7)25-18-32(8)26-15-10-9-12-24(25)26/h9-15,18-21H,16-17H2,1-8H3,(H2,30,31,33) |
Clé InChI |
DSWRKCFPVLIQET-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC(CC(C)(C)C)C2=CN(C3=CC=CC=C32)C |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC(CC(C)(C)C)C2=CN(C3=CC=CC=C32)C |
Synonymes |
1-[4,4-dimethyl-2-(1-methylindol-3-yl)pentyl]-3-(2,6-dipropan-2-ylphen yl)urea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




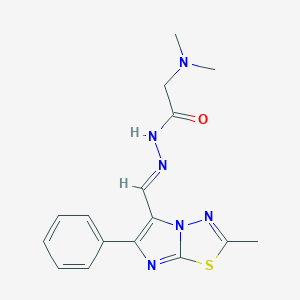

![(3S,4R,5S)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one](/img/structure/B117819.png)
![Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1R-endo)-(9CI)](/img/structure/B117820.png)


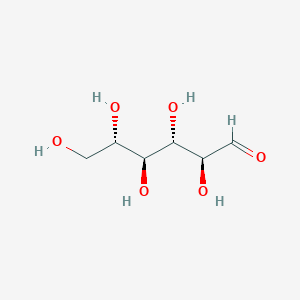


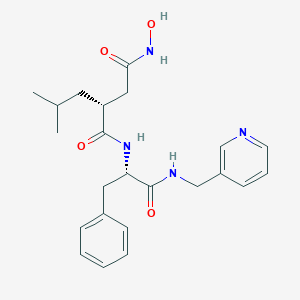
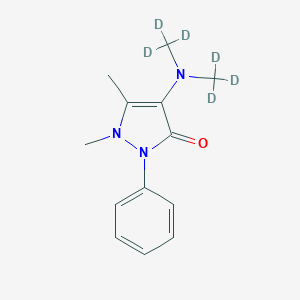
![N'-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B117839.png)
